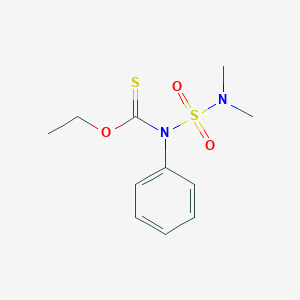
O-ethyl N-(dimethylsulfamoyl)-N-phenylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl N-(dimethylsulfamoyl)-N-phenylcarbamothioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include an O-ethyl group, a dimethylsulfamoyl group, and a phenylcarbamothioate moiety. These structural elements contribute to its significant biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-ethyl N-(dimethylsulfamoyl)-N-phenylcarbamothioate typically involves the reaction of diethyl dixanthogenate with primary and secondary amines using various oxidizing systems. One common method employs sodium hypochlorite as the oxidizing agent, which has been applied on a semi-industrial scale . The reaction mechanism involves the oxidation of diethyl dixanthogenate to form the desired thiocarbamate product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of sodium hypochlorite and manganese (II) acetate/oxygen systems offers advantages in terms of environmental friendliness and efficiency .
Chemical Reactions Analysis
Types of Reactions: O-ethyl N-(dimethylsulfamoyl)-N-phenylcarbamothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as sodium hypochlorite and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
O-ethyl N-(dimethylsulfamoyl)-N-phenylcarbamothioate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other thiocarbamate derivatives. In biology, it has been studied for its potential as an antimicrobial and antifungal agent. In medicine, it is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases. In industry, it is utilized in the production of pesticides, herbicides, and fungicides .
Mechanism of Action
The mechanism of action of O-ethyl N-(dimethylsulfamoyl)-N-phenylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to O-ethyl N-(dimethylsulfamoyl)-N-phenylcarbamothioate include other thiocarbamate derivatives such as N-alkyl and N,N-dialkyl O-ethyl thiocarbamates. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
O-ethyl N-(dimethylsulfamoyl)-N-phenylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-4-16-11(17)13(18(14,15)12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUUWHLSPFPZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)N(C1=CC=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
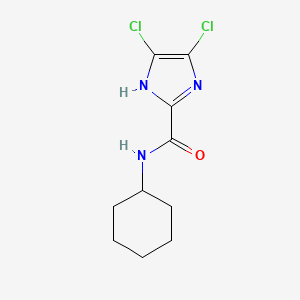
![3-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B8039632.png)
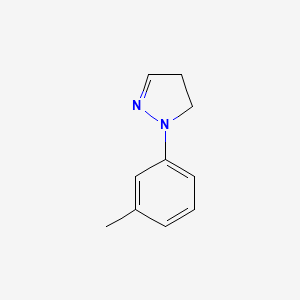
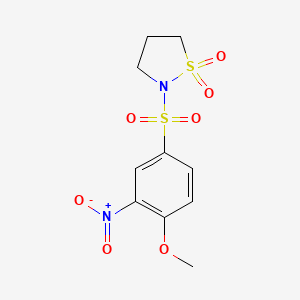
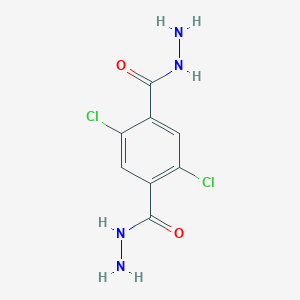

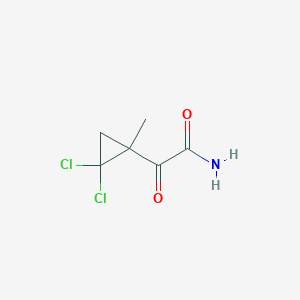
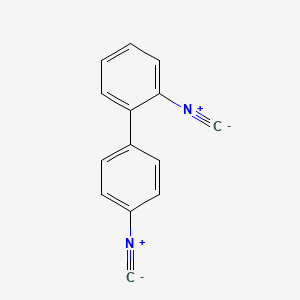
![8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one](/img/structure/B8039683.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one](/img/structure/B8039688.png)
![2-[(6-Cyclohexyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)amino]-2-methoxyacetic acid](/img/structure/B8039695.png)
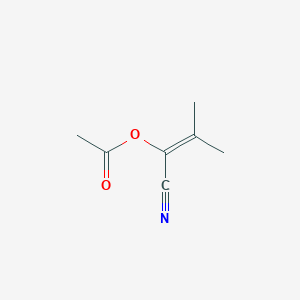
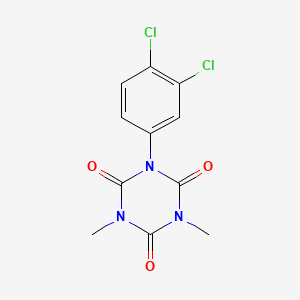
![4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide](/img/structure/B8039716.png)
